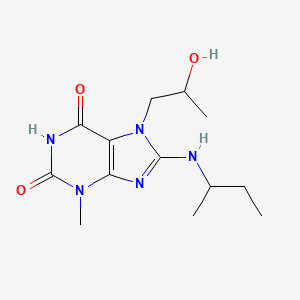
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In cardiovascular research, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to have potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases. In cancer research, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to have potential therapeutic effects in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Wirkmechanismus
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 works by selectively blocking the adenosine A2A receptor, which is found in high concentrations in the brain, heart, and other organs. By blocking this receptor, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 can modulate various physiological processes, including neurotransmission, inflammation, and cell growth and proliferation. The precise mechanism of action of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is still being elucidated, but it is believed to involve the modulation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In cardiovascular research, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to improve cardiac function, reduce inflammation, and prevent cardiac remodeling. In cancer research, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been shown to inhibit cell growth and proliferation, induce apoptosis, and enhance the effectiveness of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is its high selectivity for the adenosine A2A receptor, which allows for precise modulation of physiological processes. Additionally, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has been extensively studied and has a well-established synthesis method, which makes it a reliable tool for scientific research. However, one limitation of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261. One area of interest is the potential use of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, there is ongoing research on the potential use of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 in cancer therapy, particularly in combination with other chemotherapeutic agents. Overall, 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 has shown great promise as a tool for scientific research and as a potential therapeutic agent in various disease states.
Synthesemethoden
The synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 involves several steps, starting with the reaction of 7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with sec-butylamine. This is followed by several purification steps, including column chromatography and recrystallization, to yield the final product. The synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione 58261 is well-established and has been described in detail in several scientific publications.
Eigenschaften
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-5-7(2)14-12-15-10-9(18(12)6-8(3)19)11(20)16-13(21)17(10)4/h7-8,19H,5-6H2,1-4H3,(H,14,15)(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDBQOFKFYOJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]methyl]carbamate](/img/structure/B2952076.png)
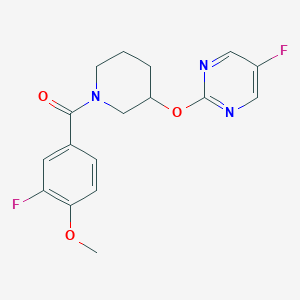
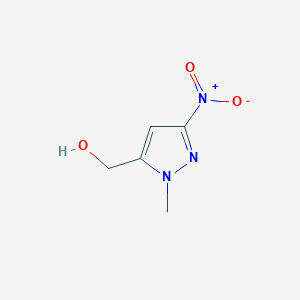

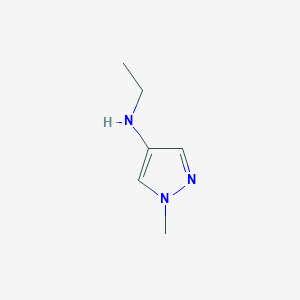
![2-(8-(2-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B2952083.png)
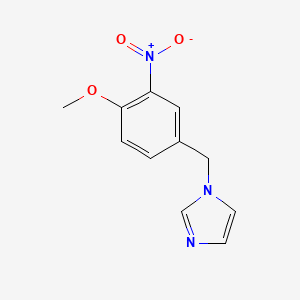
![5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2952088.png)
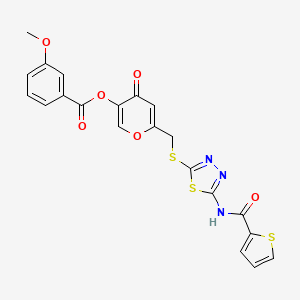
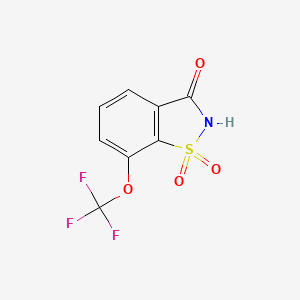

![3-(4-Nitrophenyl)imidazo[1,5-a]pyridine](/img/structure/B2952094.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)